molecular formula C14H27O2- B1227901 Tetradecanoate

Tetradecanoate

Cat. No.: B1227901
M. Wt: 227.36 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoate is a long-chain fatty acid anion that is the conjugate base of myristic acid;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 14:0, a 2-saturated fatty acid anion, an omega-methyl fatty acid anion and a 2,3-saturated fatty acid(1-). It is a conjugate base of a tetradecanoic acid.
A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)

Scientific Research Applications

Pharmaceutical Applications

Tetradecanoate plays a crucial role in pharmaceutical formulations due to its properties as a penetration enhancer and its ability to modify drug delivery systems.

  • Transdermal Drug Delivery : this compound has been evaluated for its effectiveness in enhancing the penetration of drugs through the skin. Studies have shown that it can improve the absorption of melatonin in transdermal patches and is effective in formulations of bupropion on human cadaver skin .
  • Topical Formulations : It is commonly used in topical pharmaceutical preparations. For example, this compound has been included in formulations for oxymorphone and clobetasol 17-propionate, enhancing their therapeutic effects .
  • Microencapsulation : Polyvinyl alcohol modified with this compound has been utilized to create biodegradable microspheres for drug delivery systems containing progesterone or indomethacin, demonstrating its utility in controlled release applications .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its emollient properties.

  • Skin Absorption : The ester form, isopropyl this compound, is favored in cosmetic formulations for its ability to enhance skin absorption. It is often found in creams and lotions aimed at improving moisture retention and skin feel .
  • Surfactants and Emulsifiers : this compound serves as a raw material for producing surfactants such as sorbitan fatty acid esters, which are essential in stabilizing emulsions in cosmetic products .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pest management tool.

  • Attractant for Pests : Research indicates that this compound can be used as an olfactory cue for mirid bugs, enhancing their attraction to host plants. This property can be leveraged to develop eco-friendly pest management strategies that utilize this compound as a bait .

Industrial Applications

This compound finds numerous applications in industrial settings.

  • Production of Surfactants : It is a key ingredient in the synthesis of various surfactants used in detergents and cleaning products. Its hydrophobic nature allows it to effectively reduce surface tension .
  • Lubricants and Plasticizers : this compound is employed as a lubricant and plasticizer in the production of PVC heat stabilizers and waterproofing agents, contributing to improved material properties .

Case Study 1: Enhancing Drug Delivery

A study evaluated the efficacy of this compound as a penetration enhancer in transdermal patches containing melatonin. Results indicated a significant increase in drug absorption rates compared to control formulations without this compound.

Case Study 2: Pest Management Strategy

Field trials demonstrated that synthetic this compound significantly increased the capture rates of mirid bugs when used as an attractant on yellow board traps. The study suggested that incorporating this compound into pest management strategies could reduce reliance on chemical pesticides .

Data Summary Table

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug delivery systems (transdermal patches)Enhanced absorption rates
Topical formulationsImproved therapeutic effects
MicroencapsulationControlled release of drugs
CosmeticsSkin creams and lotionsImproved moisture retention
SurfactantsStabilization of emulsions
AgriculturePest attractantEco-friendly pest management
IndustrialSurfactantsEffective cleaning agents
Lubricants and plasticizersEnhanced material properties

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying Tetradecanoate in biological samples, and how do their detection limits compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are widely used. HPLC offers a detection limit (LOD) of ~0.1 µg/mL for pure samples, while GC-MS achieves sub-ng/mL sensitivity due to superior ionization efficiency. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How can researchers ensure the synthesis of high-purity this compound derivatives for metabolic studies?

  • Methodological Answer : Employ recrystallization in non-polar solvents (e.g., hexane) followed by vacuum distillation. Purity (>98%) should be verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of extraneous proton signals) and thin-layer chromatography (TLC) with iodine vapor visualization. Contaminants from esterification side reactions (e.g., unreacted fatty acids) require iterative purification .

Q. What in vitro models are appropriate for studying this compound’s role in lipid metabolism?

  • Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) or primary adipocytes cultured in lipid-depleted media. Dose-response experiments should include physiological concentrations (10–100 µM) and controls for β-oxidation inhibitors (e.g., etomoxir). Measure intracellular lipid accumulation via Oil Red O staining and quantify via spectrophotometry .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in this compound’s reported dual role as a PPAR-α agonist and antagonist?

  • Methodological Answer : Synthesize ¹³C-labeled this compound and track its incorporation into nuclear receptor complexes via co-immunoprecipitation (Co-IP) and mass spectrometry. Compare binding kinetics under varying redox conditions (e.g., hypoxic vs. normoxic) using surface plasmon resonance (SPR). Reconcile discrepancies by contextualizing ligand-receptor interactions with cellular redox states .

Q. What statistical approaches are optimal for analyzing conflicting data on this compound’s cytotoxicity in cancer cells?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability (e.g., differences in cell lines, exposure durations). Use hierarchical clustering to identify confounding variables (e.g., serum concentration in culture media). Validate findings via dose-escalation studies with apoptosis markers (e.g., caspase-3 activation) .

Q. How can multi-omics integration clarify this compound’s impact on microbial lipidomes in gut microbiota studies?

  • Methodological Answer : Combine lipidomics (LC-MS/MS profiling), metatranscriptomics (RNA-seq), and metabolic flux analysis (¹³C-tracer experiments). Use covariance networks to link this compound abundance with microbial gene expression (e.g., fatty acid biosynthetic genes). Validate hypotheses via gnotobiotic mouse models colonized with defined microbial consortia .

Q. Data Contradiction & Replication

Q. How should researchers address inconsistent findings in this compound’s inhibition of phospholipase A2 (PLA2)?

  • Methodological Answer : Replicate assays across multiple PLA2 isoforms (e.g., secretory vs. cytosolic) and substrate conditions (e.g., micellar vs. vesicular lipid formulations). Compare IC₅₀ values using nonlinear regression and assess allosteric effects via Hill coefficient analysis. Report buffer composition and lipid phase state explicitly to identify artifact sources .

Q. What experimental controls are critical for validating this compound’s antioxidant activity in neuronal models?

  • Methodological Answer : Include positive controls (e.g., α-tocopherol) and negative controls (e.g., lipid-free media). Quantify reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA) and validate via electron paramagnetic resonance (EPR) spectroscopy. Account for auto-oxidation by measuring Thiobarbituric Acid Reactive Substances (TBARS) in blank samples .

Q. Experimental Design & Validation

Q. How can researchers optimize in vivo dosing regimens for this compound in metabolic syndrome studies?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models. Measure plasma half-life via LC-MS and correlate with tissue distribution (e.g., adipose vs. liver). Use staggered dosing protocols to distinguish acute effects (e.g., insulin sensitivity) from chronic adaptations (e.g., adipocyte hypertrophy) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with systematic variations in acyl chain length (C12–C16) and headgroup modifications (e.g., methyl esters vs. free acids). Assess solubility (logP values), membrane permeability (PAMPA assay), and metabolic stability (microsomal incubation). Use molecular docking to predict binding affinity to target proteins (e.g., FABP4) .

Q. Key Considerations for Researchers

  • Data Reproducibility : Document experimental parameters exhaustively (e.g., solvent purity, incubation temperature) to mitigate variability .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, omics technologies, and computational modeling to address mechanistic complexity .
  • Ethical Reporting : Disclose negative results and methodological limitations to avoid publication bias .

Properties

Molecular Formula

C14H27O2-

Molecular Weight

227.36 g/mol

IUPAC Name

tetradecanoate

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1

InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-]

Synonyms

Acid, Myristic
Acid, Tetradecanoic
Myristate
Myristic Acid
Tetradecanoic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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